molecular formula C11H18N4O2 B1400462 tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate CAS No. 1346674-11-0

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate

Cat. No. B1400462
M. Wt: 238.29 g/mol
InChI Key: HUWAVFVZXBJKPT-UHFFFAOYSA-N
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Description

“tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1361386-63-1. It has a molecular weight of 238.29 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate” is represented by the formula C11H18N4O2 . The InChI code for this compound is InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.29 g/mol . It has a topological polar surface area of 73.4 Ų and a complexity of 296 . The compound is solid in its physical form .

Scientific Research Applications

Synthesis of mTOR Targeted PROTAC Molecule

Tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate is a significant intermediate in the synthesis of the mTOR targeted PROTAC molecule PRO1. The Suzuki reaction, catalyzed by palladium, is used for its synthesis. This synthesis highlights the compound's utility in developing targeted molecular therapies (Qi Zhang et al., 2022).

Reactivity and Chemical Transformations

The compound's reactivity has been explored through various chemical reactions. For example, in one study, 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one was synthesized from sodium azide, demonstrating the compound's versatility in organic synthesis (L. Mironovich & D. Shcherbinin, 2014).

Hydrogen-Bonded Structures

Studies on similar compounds, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, have shown the formation of hydrogen-bonded chains and aggregates, indicating potential applications in the study of molecular interactions and crystallography (R. Abonía et al., 2007).

Novel Routes for Synthesis

Research has also focused on developing new synthetic pathways for related compounds. For instance, a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides highlights the adaptability of these compounds for various synthetic applications (M. Bobko et al., 2012).

Development of Heterocyclic Amino Acids

Another application involves the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, demonstrating the compound's role in developing new amino acid derivatives (Karolina Dzedulionytė et al., 2021).

Pyrazole Protection in Organic Synthesis

The use of tert-butyl as a pyrazole protecting group in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine demonstrates the compound's utility in safeguarding functional groups during complex synthetic processes (P. Pollock & K. P. Cole, 2014).

properties

IUPAC Name

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7(6-15)8-4-9(12)14-13-8/h4,7H,5-6H2,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWAVFVZXBJKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133067
Record name 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate

CAS RN

1346674-11-0
Record name 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346674-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Patel, SF Harris, P Gibbons… - Journal of medicinal …, 2015 - ACS Publications
Recent data suggest that inhibition of dual leucine zipper kinase (DLK, MAP3K12) has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to …
Number of citations: 56 pubs.acs.org

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